2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
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Description
The compound “2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide” belongs to the class of 1,2,4-triazole derivatives. These compounds are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be influenced by the substituents on the triazole ring. For example, the molecular electrostatic potential (MEP) surface of the triazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .
Mechanism of Action
Future Directions
The future research on “2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide” and similar compounds could focus on further exploring their biological activities and potential applications in medicine. The design and structure-activity relationship of these compounds could also be an interesting area of study .
Properties
IUPAC Name |
2-[(5-ethyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-16-20-21-18(22(16)15-11-7-4-8-12-15)24-13-17(23)19-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANXNKZNQSNEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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